

A Technical Guide to 1,4-Bis(dicyclohexylphosphino)butane: Properties, Applications, and Protocols

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Compound of Interest

1,4Bis(dicyclohexylphosphino)butane

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Introduction: **1,4-Bis(dicyclohexylphosphino)butane**, often abbreviated as dcypb, is an organophosphorus compound widely utilized as a bidentate phosphine ligand in coordination chemistry and homogeneous catalysis. Its robust alkylphosphine structure imparts distinct electronic and steric properties to metal centers, influencing the reactivity, selectivity, and stability of catalytic systems. For researchers and professionals in drug development and fine chemical synthesis, ligands like dcypb are instrumental in constructing complex molecular architectures through transition metal-catalyzed reactions, such as cross-coupling and hydrogenation. This guide provides a comprehensive overview of its core properties, a representative experimental protocol, and a workflow visualization for its application in catalysis.

Core Properties and Specifications

The fundamental physicochemical properties of **1,4-Bis(dicyclohexylphosphino)butane** are summarized below. These data are essential for experimental design, safety assessment, and analytical characterization.



Property	Value	Reference
Molecular Formula	C28H52P2	[1]
Linear Formula	(C6H11)2P(CH2)4P(C6H11)2	[2][3]
Molecular Weight	450.66 g/mol	[2][3]
CAS Number	65038-36-0	[1][2][3]
Appearance	White to off-white crystalline solid	
Melting Point	99-104 °C	[1][4]
Boiling Point	555.4 °C at 760 mmHg	[1]
Flash Point	308.3 °C	[1]
SMILES	C1CCC(CC1)P(CCCCP(C2CC CCC2)C3CCCCC3)C4CCCCC 4	
InChI Key	WNZGLXFLSFWPMP- UHFFFAOYSA-N	
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[1]

Applications in Homogeneous Catalysis

As a chelating diphosphine ligand, **1,4-bis(dicyclohexylphosphino)butane** is valued for its ability to form stable complexes with various transition metals, including palladium, nickel, rhodium, and ruthenium. The two electron-rich dicyclohexylphosphino groups are connected by a flexible four-carbon butane backbone. This structure allows it to coordinate to a metal center, forming a stable seven-membered ring and influencing the metal's catalytic activity.

The bulky and electron-donating nature of the cyclohexyl groups enhances the catalytic activity of the metal center, making it suitable for a range of transformations critical to pharmaceutical and materials science research. While specific protocols for dcypb are often proprietary or application-dependent, its structural analogues are widely used in:



- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).[5]
 [6]
- Nickel-catalyzed cross-coupling reactions, including those involving challenging substrates like aryl fluorides.
- Rhodium-catalyzed hydrogenation and hydroformylation reactions.
- Ruthenium-catalyzed reactions, where it can serve as a supporting ligand to stabilize various oxidation states of the metal.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction where a ligand such as **1,4-bis(dicyclohexylphosphino)butane** would be employed.

Disclaimer: This protocol is a representative example. Researchers must optimize reaction conditions, including solvent, base, temperature, and catalyst loading, for their specific substrates. All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Objective: To couple an aryl halide (Ar-X) with an arylboronic acid (Ar'-B(OH)2).

Reagents & Equipment:

- Aryl halide (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)
- 1,4-Bis(dicyclohexylphosphino)butane (dcypb) (0.022 mmol, 2.2 mol%)
- Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)
- Anhydrous Toluene (5 mL)



- Schlenk flask or reaction vial with a magnetic stir bar
- Inert gas supply (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

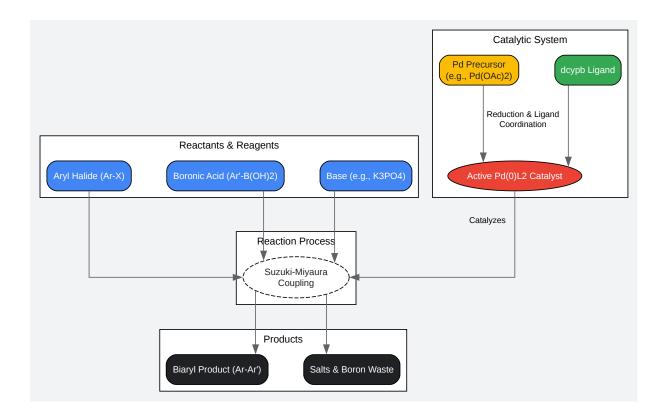
Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate and 1,4-bis(dicyclohexylphosphino)butane.
- Ligand Complexation: Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for the formation of the active Pd(0)-ligand complex.
- Addition of Reagents: To the flask, add the aryl halide, arylboronic acid, and potassium phosphate.
- Reaction Execution: Add the remaining 3 mL of anhydrous toluene. Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).
- Characterization: Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Logical Workflow for Catalytic Cross-Coupling



The following diagram illustrates the logical relationship between the components in a generalized palladium-catalyzed cross-coupling reaction facilitated by the dcypb ligand.



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Caption: Workflow of a Suzuki-Miyaura reaction using a Pd/dcypb catalytic system.

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